REACTION_CXSMILES
|
[OH:1][CH:2]1[CH2:7][C:6]([CH3:9])([CH3:8])[NH:5][C:4]([CH3:11])([CH3:10])[CH2:3]1.[C:12]([O:20][CH3:21])(=[O:19])[CH2:13][CH2:14][C:15](OC)=[O:16].[NH2-:22].[Li+].CO>C1(C)C(C)=CC=CC=1>[C:12]([O:20][CH:21]1[CH2:7][C:6]([CH3:9])([CH3:8])[NH:22][C:4]([CH3:11])([CH3:10])[CH2:3]1)(=[O:19])[CH2:13][CH2:14][C:15]([O:1][CH:2]1[CH2:3][C:4]([CH3:11])([CH3:10])[NH:5][C:6]([CH3:9])([CH3:8])[CH2:7]1)=[O:16] |f:2.3|
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Name
|
|
Quantity
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322.3 g
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Type
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reactant
|
Smiles
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OC1CC(NC(C1)(C)C)(C)C
|
Name
|
|
Quantity
|
146.1 g
|
Type
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reactant
|
Smiles
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C(CCC(=O)OC)(=O)OC
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Name
|
|
Quantity
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300 mL
|
Type
|
solvent
|
Smiles
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C=1(C(=CC=CC1)C)C
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Name
|
|
Quantity
|
1.2 g
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Type
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reactant
|
Smiles
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[NH2-].[Li+]
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
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the temperature is raised to 120°-125° C
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Type
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DISTILLATION
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Details
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is then distilled off slowly under a slow stream of nitrogen
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Type
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DISTILLATION
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Details
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After approx. 10 hours virtually no more methanol distills off
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Duration
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10 h
|
Type
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ADDITION
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Details
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The contents of the flask are diluted with 500 ml of petroleum ether (boiling range 110°-140° C.)
|
Type
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WASH
|
Details
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are washed in the separating funnel
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Type
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TEMPERATURE
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Details
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while still warm (60°-70° C.) with three times 100 ml of water
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Type
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CUSTOM
|
Details
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The reaction product crystallizes from the organic phase
|
Type
|
TEMPERATURE
|
Details
|
on cooling as colourless crystals
|
Name
|
|
Type
|
product
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Smiles
|
C(CCC(=O)OC1CC(NC(C1)(C)C)(C)C)(=O)OC1CC(NC(C1)(C)C)(C)C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |